molecular formula C12H12F6N2O B12463747 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-phenylethyl)urea

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-phenylethyl)urea

Cat. No.: B12463747
M. Wt: 314.23 g/mol
InChI Key: LTYMBFQRWBYKSE-UHFFFAOYSA-N
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Description

3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea is a synthetic organic compound that features a urea functional group The compound is characterized by the presence of a hexafluoropropyl group and a phenylethyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea typically involves the reaction of a hexafluoropropylamine derivative with a phenylethyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the handling of fluorinated compounds and isocyanates.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the urea group or other functional groups.

    Substitution: The hexafluoropropyl and phenylethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The phenylethyl group can contribute to binding affinity through π-π interactions with aromatic residues in target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1,1-trifluoropropan-2-yl)-1-(2-phenylethyl)urea: Similar structure but with fewer fluorine atoms, potentially affecting its chemical properties and biological activity.

    3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-methylphenyl)urea: Variation in the aromatic group, which can influence its interactions with molecular targets.

Uniqueness

The presence of the hexafluoropropyl group in 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea imparts unique chemical properties, such as increased stability and lipophilicity

Properties

Molecular Formula

C12H12F6N2O

Molecular Weight

314.23 g/mol

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(2-phenylethyl)urea

InChI

InChI=1S/C12H12F6N2O/c13-11(14,15)9(12(16,17)18)20-10(21)19-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,19,20,21)

InChI Key

LTYMBFQRWBYKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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